molecular formula C31H31N3O3 B5872779 N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide

N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide

Cat. No.: B5872779
M. Wt: 493.6 g/mol
InChI Key: VECLZIYIZCKCRY-VTNSRFBWSA-N
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Description

N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzodioxole Group: This step involves the reaction of the quinoline derivative with a benzodioxole-containing reagent under specific conditions.

    Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate compound with a hydrazine derivative to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure.

    Benzodioxole Derivatives: Compounds such as piperonal and safrole contain the benzodioxole moiety.

Uniqueness

N’-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O3/c1-19(2)23-7-9-24(10-8-23)28-16-26(25-14-20(3)5-11-27(25)33-28)31(35)34-32-17-21(4)13-22-6-12-29-30(15-22)37-18-36-29/h5-12,14-17,19,21H,13,18H2,1-4H3,(H,34,35)/b32-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECLZIYIZCKCRY-VTNSRFBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC(C)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C(C)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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